2-methoxy-7-nitroacridin-9(10H)-one
Overview
Description
2-methoxy-7-nitroacridin-9(10H)-one is a synthetic organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents due to their ability to intercalate with DNA.
Mechanism of Action
Target of Action
It is known that this compound is a thermally activated delayed fluorescence (tadf) material . TADF materials are typically used in organic light-emitting diodes (OLEDs) and work by harnessing both singlet and triplet excitons for light emission .
Mode of Action
The compound’s mode of action is related to its unique molecular structure. The sp2-hybridization of the nitrogen atom of the acridone ring leads to a quasi-equatorial conformation and high molecular rigidity . This suppresses conformation relaxation and generates a high rate constant of radiation (KR) and a high rate constant of reverse intersystem crossing (KRISC) . The phosphorescence of the compound with higher energy than its fluorescence originates from the intermolecular through-space charge transfer state (TSCT) and the locally excited triplet states (3LE) . Due to the multichannel RISC process from the TSCT and 3LE states to the 1CT state, a high KRISC is realized simultaneously .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its role as a TADF material. The compound’s interaction with its targets leads to a high KRISC, which is crucial for the operation of TADF materials . This process involves the conversion of non-radiative triplet excitons into radiative singlet excitons, which contributes to the overall luminescence efficiency .
Pharmacokinetics
It’s worth noting that the compound’s unique molecular structure, which includes a quasi-equatorial conformation and high molecular rigidity, plays a significant role in its behavior .
Result of Action
The result of the compound’s action is a high fluorescence quantum yield and a short TADF lifetime . When used as a doped emitter in a yellow OLED, the compound exhibits excellent performance with a low turn-on voltage, a high external quantum efficiency, and a high power efficiency .
Action Environment
The action environment can influence the compound’s action, efficacy, and stability. It’s worth noting that the compound’s high molecular rigidity could potentially make it more stable in various environments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-7-nitroacridin-9(10H)-one typically involves the nitration of 2-methoxyacridin-9(10H)-one. The nitration reaction can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The methoxy group can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogenation using palladium on carbon or chemical reduction using tin and hydrochloric acid.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated acridines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with DNA and potential as a fluorescent probe.
Medicine: Investigated for its anticancer properties due to its ability to intercalate with DNA.
Industry: Potential use in the development of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Amsacrine: An acridine derivative used as an antineoplastic agent.
Uniqueness
2-methoxy-7-nitroacridin-9(10H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other acridine derivatives.
Properties
IUPAC Name |
2-methoxy-7-nitro-10H-acridin-9-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O4/c1-20-9-3-5-13-11(7-9)14(17)10-6-8(16(18)19)2-4-12(10)15-13/h2-7H,1H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDTZAUUYUVUKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10385931 | |
Record name | 2-methoxy-7-nitro-10H-acridin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13244-38-7, 5486-12-4 | |
Record name | 2-Methoxy-7-nitro-9(10H)-acridinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13244-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-methoxy-7-nitro-10H-acridin-9-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10385931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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